Methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, β-diketones, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
Methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies exploring the inhibition of specific enzymes and pathways in various biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in iron acquisition in bacteria, thereby disrupting their metabolic processes and leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and nitrophenyl-substituted compounds. Compared to these, methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Various indole derivatives with similar biological activities
This compound’s uniqueness lies in its ability to combine the properties of pyrazoles and nitrophenyl groups, making it a versatile molecule for various scientific applications.
Properties
Molecular Formula |
C14H12N4O6 |
---|---|
Molecular Weight |
332.27 g/mol |
IUPAC Name |
methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12N4O6/c1-6-3-4-7(18(22)23)5-8(6)17-12(19)9-10(13(17)20)15-16-11(9)14(21)24-2/h3-5,9-10,15H,1-2H3 |
InChI Key |
AVLIIDGTGZSEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
Origin of Product |
United States |
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